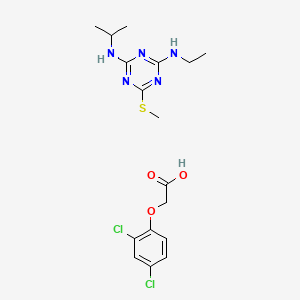![molecular formula C14H26O B13791282 5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
5-Ethyl-1-methylspiro[5.5]undecan-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-methylspiro[5.5]undecan-11-ol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methylspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of strong acids like methanesulfonic acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-methylspiro[5.5]undecan-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-1-methylspiro[5.5]undecan-11-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying conformational dynamics and stereochemistry.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-methylspiro[5.5]undecan-11-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylspiro[5.5]undecan-1-ol: A similar compound with a different substitution pattern.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different heteroatom in the ring.
Uniqueness
5-Ethyl-1-methylspiro[5.5]undecan-11-ol is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H26O |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
5-ethyl-1-methylspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C14H26O/c1-3-12-8-6-7-11(2)14(12)10-5-4-9-13(14)15/h11-13,15H,3-10H2,1-2H3 |
Clave InChI |
WCWLAHZMVRUOCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C12CCCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
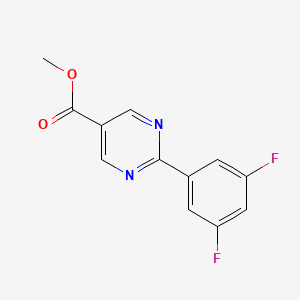
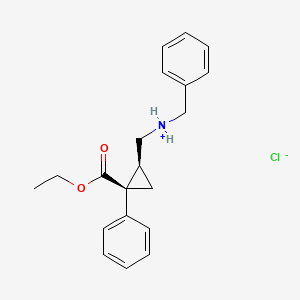
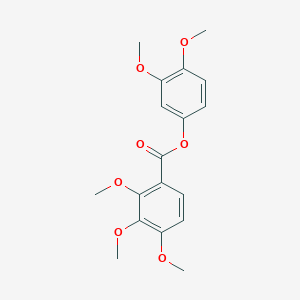
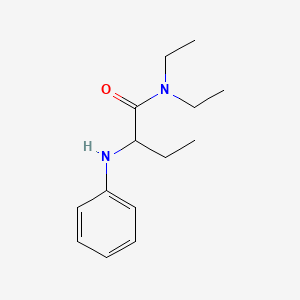
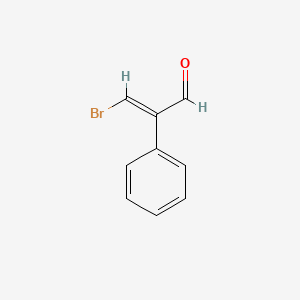
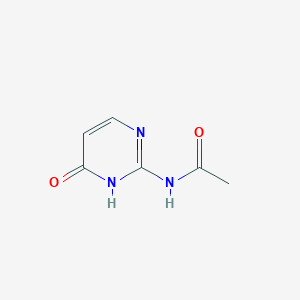
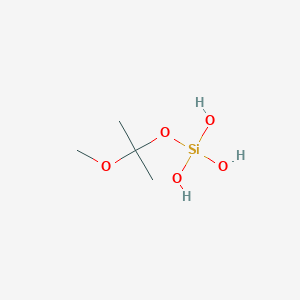
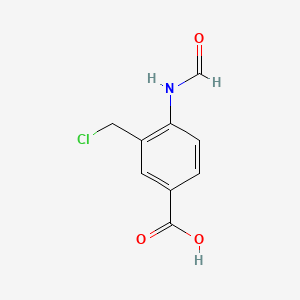
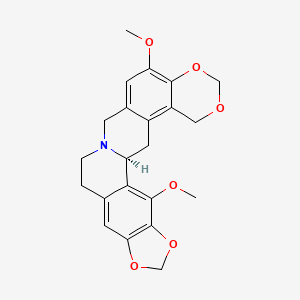
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
